Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate safety data sheet (SDS) and handling
Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate safety data sheet (SDS) and handling
An in-depth technical guide for researchers and drug development professionals on the handling, safety, and synthetic applications of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate .
Executive Summary
Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate (CAS: 898751-75-2) is a highly versatile keto-ester utilized primarily as a synthetic intermediate in medicinal chemistry and drug discovery[1]. Compounds within the 6-aryl-6-oxohexanoic acid class are frequently investigated for their potential to modulate key inflammatory signaling pathways, including p38 Mitogen-Activated Protein Kinase (MAPK) and Retinoic acid receptor-related Orphan Receptor gamma t (RORγt)[2]. The ethyl ester moiety serves a dual purpose: it provides lipophilicity for cell-based assays and acts as a robust protecting group for the terminal carboxylic acid during upstream synthetic modifications.
This whitepaper outlines the physicochemical properties, core Safety Data Sheet (SDS) parameters, and validated experimental methodologies required to handle and process this compound safely and effectively.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical profile of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate is critical for predicting its solubility, reactivity, and behavior in biological assays. The compound features a hydrophobic 3,5-dimethylphenyl ring coupled to a flexible hexanoate chain, terminating in an ethyl ester.
| Property | Value / Description |
| Chemical Name | Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate |
| CAS Number | 898751-75-2[1] |
| Molecular Formula | C₁₆H₂₂O₃[1] |
| Molecular Weight | 262.34 g/mol [1] |
| SMILES String | O=C(OCC)CCCCC(=O)c1cc(C)cc(C)c1[3] |
| Structural Features | Aromatic ring (lipophilic), Ketone (H-bond acceptor/reactive center), Ethyl Ester (protecting group) |
Causality in Design: The ketone at the C6 position is highly susceptible to nucleophilic attack, making it an ideal precursor for reductive aminations or the synthesis of heterocyclic pharmacophores (e.g., pyridazines or pyrroles)[4].
Core Safety Data Sheet (SDS) & Hazard Mitigation
While specific Global Harmonized System (GHS) hazard statements for this exact CAS number are often unlisted by commercial vendors[3], structurally analogous aryl-oxohexanoates exhibit mild to moderate skin and eye irritation. Therefore, it must be handled under the assumption of standard laboratory hazards.
Hazard Identification (Extrapolated)
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H315 : Causes skin irritation.
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H319 : Causes serious eye irritation.
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H335 : May cause respiratory irritation.
Engineering Controls & PPE
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Ventilation : All transfers, weighing, and dissolution must be performed inside a certified chemical fume hood to prevent inhalation of aerosolized particulates.
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Personal Protective Equipment (PPE) :
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Gloves: Nitrile gloves (minimum 4 mil thickness) are mandatory. Nitrile provides excellent broad-spectrum resistance against the ester and the organic solvents (e.g., THF, EtOAc) typically used to dissolve it.
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Eye Protection: ANSI Z87.1 compliant safety goggles.
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Clothing: Flame-resistant laboratory coat.
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Storage and Stability
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Conditions : Store at 2-8°C in a tightly sealed amber glass container[5].
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Causality : Refrigeration minimizes the thermodynamic driving force for spontaneous ester hydrolysis (if exposed to ambient moisture) and prevents auto-oxidation of the benzylic methyl groups. The headspace should ideally be purged with Argon or Nitrogen gas prior to long-term storage.
Experimental Methodologies: Saponification to Free Acid
A common workflow in drug development involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to yield the active pharmacophore, 6-(3,5-dimethylphenyl)-6-oxohexanoic acid . The following protocol is a self-validating system designed to maximize yield while preventing the degradation of the ketone moiety.
Protocol: Base-Catalyzed Ester Hydrolysis
Objective: Cleave the ethyl ester to isolate the free carboxylic acid.
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Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate in a 1:1 mixture of Tetrahydrofuran (THF) and Ethanol (EtOH) (0.2 M concentration).
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Scientific Rationale: The biphasic/miscible co-solvent system is critical. THF ensures complete dissolution of the lipophilic ester, while EtOH acts as a phase-transfer facilitator for the incoming aqueous base.
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Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 3.0 equivalents of an aqueous 1M Lithium Hydroxide (LiOH) solution dropwise.
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Scientific Rationale: LiOH is preferred over NaOH or KOH as the lithium cation coordinates effectively with the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydroxide attack without causing unwanted aldol condensations at the ketone.
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Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc, 7:3).
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Quenching & Acidification: Once the ester is consumed, concentrate the mixture in vacuo to remove THF and EtOH. Dilute the remaining aqueous layer with distilled water and cool to 0°C. Slowly acidify with 1M HCl until the pH reaches 2.0–3.0.
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Scientific Rationale: Acidification protonates the carboxylate salt, drastically reducing its aqueous solubility and forcing the free acid to precipitate out of solution.
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Extraction & Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 6-(3,5-dimethylphenyl)-6-oxohexanoic acid.
Workflow Visualization
The following diagram illustrates the logical progression from safe handling to the isolation of the free acid derivative.
Caption: Workflow for the safe handling and saponification of the 6-oxohexanoate ester.
References
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National Institutes of Health (NIH) / PubMed . "Design and Synthesis of Novel Inhibitors of Human Kynurenine aminotransferase-I." Bioorg Med Chem Lett. 2012. Available at:[Link][4]
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Rieke Metals . "Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate (898751-75-2)." Rieke Metals Catalog. Available at:[Link][5]
Sources
- 1. 898751-75-2|Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate|BLDpharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 898751-75-2|Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate|BLDpharm [bldpharm.com]
- 4. Design and synthesis of novel inhibitors of human kynurenine aminotransferase-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate | #7536d | Rieke Metals Products & Services [riekemetals.com]
